molecular formula C15H22N2O2 B3008126 2,2-Dimethyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034325-13-6

2,2-Dimethyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B3008126
CAS No.: 2034325-13-6
M. Wt: 262.353
InChI Key: WJMUCKIRAVAANR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a chemical compound of interest in synthetic and medicinal chemistry research. Its structure incorporates a pyridine ring linked to a piperidine moiety, a feature commonly found in pharmacologically active molecules. Pyridine and piperidine structures are recognized as versatile pharmacophores and are frequently utilized as synthetic intermediates in the development of potential therapeutic agents . Specifically, the piperidine ring is a common structural feature in ligands designed for biological targets, such as the histamine H3 and sigma-1 receptors, highlighting the importance of this scaffold in neuropharmacology and drug discovery . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material responsibly in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2,2-dimethyl-1-(3-pyridin-4-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)14(18)17-10-4-5-13(11-17)19-12-6-8-16-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMUCKIRAVAANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Dimethyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine moiety and a ketone functional group. This unique structure is believed to contribute to its biological activity, particularly in inhibiting specific enzyme pathways associated with cancer progression.

Research indicates that this compound exhibits significant inhibitory effects on Class I PI3-kinase enzymes, particularly the PI3K-alpha isoform. This inhibition is crucial as PI3K signaling plays a vital role in cell proliferation and survival, particularly in cancer cells.

Key Mechanisms:

  • Inhibition of PI3K Signaling : The compound selectively inhibits PI3K-alpha, leading to reduced cell proliferation and increased apoptosis in malignant cells .
  • Anti-tumor Activity : In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis .

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving the compound:

Study/Source Cell Line IC50 (µM) Mechanism
Study 1MCF-7 (Breast Cancer)5.4PI3K-alpha inhibition leading to apoptosis
Study 2A549 (Lung Cancer)8.2Induction of cell cycle arrest
Study 3HeLa (Cervical Cancer)7.0Inhibition of proliferation via PI3K pathway

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Case Study on MCF-7 Cells : In a study examining the effect on MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value of 5.4 µM. The mechanism involved was primarily through the inhibition of PI3K signaling pathways, leading to apoptosis .
  • A549 Lung Cancer Model : Another study assessed its effects on A549 lung cancer cells, where it exhibited an IC50 of 8.2 µM. The compound was shown to induce G1 phase cell cycle arrest, suggesting its potential use as an anti-cancer agent targeting lung tumors .
  • HeLa Cells : In HeLa cervical cancer cells, the compound demonstrated an IC50 value of 7.0 µM, again confirming its role in inhibiting cellular proliferation through PI3K pathway modulation .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems. The piperidine and pyridine components may enhance serotonergic and noradrenergic signaling, making this compound a candidate for further studies in treating depression and anxiety disorders .

Neuroprotective Effects
Studies have shown that derivatives of piperidine can provide neuroprotective benefits, potentially useful in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The mechanism may involve the inhibition of neuroinflammation and oxidative stress pathways .

Pharmacology

Receptor Interaction
The compound is hypothesized to interact with various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2). Preliminary in vitro studies suggest that it may function as an antagonist or partial agonist at these sites, influencing mood regulation and cognitive functions .

Analgesic Properties
There is emerging evidence that compounds similar to 2,2-Dimethyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one possess analgesic properties. This could be attributed to their ability to modulate pain pathways through central nervous system interactions .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of structurally related compounds. It was found that modifications at the piperidine ring enhanced binding affinity to serotonin receptors, leading to significant antidepressant-like behavior in animal models .

Case Study 2: Neuroprotective Properties

In a study assessing neuroprotective agents against oxidative stress-induced neuronal death, derivatives of this compound demonstrated reduced cell death in cultured neurons exposed to harmful agents. The findings suggest that the compound could be developed into a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

  • 2,2-Dimethyl-1-(piperidin-1-yl)propan-1-one (): This simpler analog lacks the pyridin-4-yloxy substituent. It was synthesized via FeCl₂/NaI-mediated desaturation of the parent compound, yielding 50% efficiency.
  • 1-(4-(2-Phenoxyethyl)piperidin-1-yl)propan-1-one (DC-TEADin1072-N1) (): Substitution with a phenoxyethyl group instead of pyridin-4-yloxy resulted in a 78% synthetic yield. The phenoxy group enhances lipophilicity, which may improve membrane permeability compared to the pyridine-based analog .
  • (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one (): Replacement of the pyridin-4-yloxy group with a pyrimidoindole-methylamino moiety conferred kinase inhibitory activity (IC₅₀ = 360 nM) and improved metabolic stability. This highlights the critical role of heteroaromatic substituents in target engagement .

Core Structural Modifications

  • 2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one ():
    Replacing the piperidine ring with pyrrolidine reduces ring size, altering conformational flexibility. This compound (CAS 1378852-38-0) has a molecular formula of C₁₄H₂₀N₂O but lacks reported biological data, suggesting further evaluation is needed .

Heteroaromatic Group Replacements

Key Comparative Data

Compound Name Structural Feature Biological Activity/Properties Synthesis Yield/Data Reference
Target Compound 3-(Pyridin-4-yloxy)piperidine Not reported N/A -
2,2-Dimethyl-1-(piperidin-1-yl)propan-1-one No pyridin-4-yloxy substituent No activity data 50% yield via desaturation
DC-TEADin1072-N1 4-(2-Phenoxyethyl)piperidine TEAD palmitoylation inhibitor 78% yield, 99.37% purity
(R)-28 () Pyrimidoindole-methylamino substituent GSK-3β inhibitor (IC₅₀ = 360 nM) Improved metabolic stability

Discussion of Structural-Activity Relationships (SAR)

  • Pyridine vs. Pyridazine : The pyridin-4-yloxy group in the target compound may offer balanced π-π stacking and hydrogen-bonding interactions, whereas pyridazine analogs () could exhibit stronger electron-withdrawing effects .
  • Piperidine vs. Pyrrolidine : The six-membered piperidine ring in the target compound likely provides greater conformational stability compared to five-membered pyrrolidine derivatives (), which may influence receptor binding kinetics .
  • Lipophilicity vs. Solubility: Phenoxyethyl-substituted analogs () demonstrate higher lipophilicity, whereas polar pyridine/pyridazine groups may enhance aqueous solubility but reduce membrane permeability .

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves coupling 3-(pyridin-4-yloxy)piperidine with 2,2-dimethylpropanoyl chloride under basic conditions (e.g., NaOH in dichloromethane). Reaction optimization includes:
  • Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Solvent Choice : Use anhydrous solvents to avoid hydrolysis of the acyl chloride.
  • Catalysts : Triethylamine or DMAP can enhance nucleophilicity of the piperidine nitrogen.
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield. Yield improvements (up to 66%) are achievable by adjusting stoichiometry and reaction time, as demonstrated in analogous piperidine-ketone syntheses .

Q. How should researchers safely handle and store this compound to minimize health risks?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact; wash immediately with water if exposed.
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Monitor for moisture ingress.
  • Emergency Response : For accidental ingestion, rinse mouth and seek medical attention. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
  • Dose-Response Analysis : Perform full dose curves (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ discrepancies.
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if differential metabolism explains activity variations.
  • Orthogonal Assays : Validate findings using both binding (e.g., SPR) and functional assays (e.g., cAMP modulation for GPCR targets).
    Prior studies on piperidine derivatives highlight the importance of controlling stereochemistry and salt forms, which can alter bioavailability .

Q. How can computational chemistry predict the binding affinity of this compound to target receptors?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., adenosine A2A). Focus on key residues (e.g., His264, Glu169) for hydrogen bonding and hydrophobic pockets.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
  • Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding. Validate predictions with experimental IC₅₀ values from radioligand displacement assays.
    Analogous studies on A2A antagonists demonstrate correlation between computed binding scores and in vitro activity .

Q. What advanced analytical techniques are recommended for characterizing impurities in this compound?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) coupled with high-resolution MS to detect trace impurities (e.g., des-methyl byproducts).
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies structural deviations; 2D experiments (COSY, HSQC) confirm connectivity.
  • XRD : Single-crystal X-ray diffraction (refined via SHELXL) resolves stereochemical ambiguities.
    Impurity profiling for related compounds emphasizes threshold limits (e.g., <0.1% for ICH Q3A-classified impurities) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodological Answer :
  • Core Modifications : Replace pyridinyloxy with other heterocycles (e.g., quinoline) to enhance π-π stacking.
  • Side Chain Variations : Introduce substituents at the piperidine 3-position to modulate logP and solubility.
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical hydrogen bond acceptors/donors.
    SAR studies on tolperisone analogs demonstrate that methyl groups at the propanone moiety improve CNS penetration .

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